
Aripiprazole
Overview
Description
Aripiprazole is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. It is also used as an adjunctive treatment for major depressive disorder, irritability associated with autism, and Tourette’s syndrome . This compound is known for its unique mechanism of action, which involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole involves several key steps. One common method includes the reaction of tetrahydrofuran with paratoluensulfonyl chloride under the catalysis of zinc chloride to obtain 4-chlorobutyl paratoluenesulfonate. This intermediate is then reacted with 7-hydroxyquinolinone in the presence of a solvent and an alkali to generate 4-chlorobutoxyquinolinone. Finally, 4-chlorobutoxyquinolinone is reacted with piperazine hydrochloride in a specific solvent and alkali to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of supercritical antisolvent processes to enhance its solubility and bioavailability. This method includes the preparation of this compound-poly (methyl vinyl ether-co-maleic anhydride) nanocomposites, which significantly improve its water solubility and therapeutic effects .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include supercritical carbon dioxide, which is used to enhance its solubility and facilitate the formation of micro/nano-scaled drugs . Other reagents include various acids and bases used in the synthesis and modification of this compound.
Major Products Formed: The major products formed from the reactions involving this compound include its active metabolites, which contribute to its therapeutic effects. These metabolites are formed through processes such as hydroxylation and dehydrogenation.
Scientific Research Applications
Aripiprazole has a wide range of scientific research applications. In chemistry, it is used in the study of drug solubility and crystallization processes . In biology, it is used to investigate the effects of antipsychotic drugs on cellular and molecular pathways . In medicine, this compound is extensively studied for its efficacy and safety in treating various psychiatric disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mechanism of Action
Aripiprazole exerts its effects through a combination of agonism, partial agonism, and antagonism at various receptors. Its primary mechanism involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors . This unique mechanism helps to balance dopamine and serotonin levels in the brain, thereby alleviating symptoms of psychiatric disorders .
Comparison with Similar Compounds
Aripiprazole is often compared with other atypical antipsychotics such as brexpiprazole and cariprazine. While all three drugs act as partial agonists at dopamine D2 receptors, brexpiprazole has less intrinsic activity and more potent actions at serotonin receptors compared to this compound . Cariprazine, on the other hand, has a higher affinity for dopamine D3 receptors . These differences in receptor affinity and intrinsic activity contribute to the unique therapeutic profiles and side effect profiles of these drugs.
List of Similar Compounds:- Brexpiprazole
- Cariprazine
- Risperidone
- Olanzapine
- Quetiapine
This compound stands out due to its unique mechanism of action and its relatively favorable side effect profile, making it a valuable option in the treatment of various psychiatric disorders.
Biological Activity
Aripiprazole is a novel atypical antipsychotic medication that exhibits a unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 receptors and its interaction with various serotonin receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications.
This compound's pharmacodynamics are complex and involve multiple neurotransmitter systems. It is primarily known for its partial agonist activity at D2 dopamine receptors, which allows it to stabilize dopamine transmission in the brain. This dual action—acting as both an agonist and antagonist—helps mitigate the symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.
Key Receptor Interactions:
- Dopamine Receptors: this compound acts as a presynaptic D2 agonist, reducing dopamine release, while also functioning as a postsynaptic D2 antagonist at higher doses . This functional selectivity contributes to its efficacy in treating schizophrenia.
- Serotonin Receptors: It exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may enhance its therapeutic effects and influence mood stabilization .
- Other Receptors: this compound interacts with adrenergic and histaminergic receptors, though these actions are less pronounced compared to its effects on dopamine and serotonin systems .
Clinical Efficacy
This compound has been extensively studied in clinical trials for various psychiatric disorders. A landmark study showed that patients treated with this compound experienced significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
Clinical Trial Overview:
Study | Population | Duration | Dosage | Outcome |
---|---|---|---|---|
Kane et al. (2002) | Schizophrenia | 4 weeks | 15 mg/day, 30 mg/day | Significant reduction in PANSS scores vs. placebo |
Bristol-Myers Squibb (2004) | Schizophrenia | 52 weeks | 15–30 mg/day | Longer time to relapse vs. placebo |
This compound Lauroxil Study (2015) | Acute Schizophrenia | 12 weeks | 441 mg, 882 mg (IM monthly) | Robust efficacy with improved CGI-I scores |
Case Studies
Recent case studies further illustrate the diverse applications of this compound beyond schizophrenia. For instance, research indicates that this compound may possess cytotoxic effects against cancer stem cells while sparing normal stem cells, suggesting potential applications in oncology . Additionally, studies have shown that this compound can induce mitochondrial hyperpolarization and increase reactive oxygen species (ROS), which may enhance resilience to oxidative stress—an important consideration in schizophrenia treatment where oxidative stress is prevalent .
Safety Profile
The safety profile of this compound is generally favorable compared to other antipsychotics. Common side effects include nausea, vomiting, and insomnia; however, it is associated with a lower incidence of metabolic syndrome and extrapyramidal symptoms . Long-term studies have indicated that this compound maintains a stable efficacy-safety balance over extended periods.
Q & A
Basic Research Questions
Q. What are the pharmacodynamic mechanisms of aripiprazole, and how do they influence experimental design in schizophrenia trials?
this compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This unique profile necessitates careful selection of outcome measures, such as Positive and Negative Syndrome Scale (PANSS) scores, to capture symptom-specific efficacy. Researchers must also account for its lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics when designing adverse event monitoring protocols .
Q. How do pharmacokinetic properties of this compound (e.g., CYP2D6 metabolism) impact dosing strategies in diverse populations?
this compound is metabolized primarily via CYP2D6 and CYP3A3. Poor metabolizers of CYP2D6 require dose adjustments to avoid toxicity, while concomitant use of CYP3A4 inducers (e.g., carbamazepine) necessitates dose increases. Population pharmacokinetic modeling and therapeutic drug monitoring (TDM) are recommended in studies involving pediatric, geriatric, or hepatic-impaired cohorts to optimize dosing .
Q. What are the validated scales for assessing functional outcomes in this compound adjunctive therapy for major depressive disorder (MDD)?
The Sheehan Disability Scale (SDS) is widely used to evaluate functional improvements in MDD trials. Post hoc analyses of pooled data from randomized controlled trials (RCTs) demonstrate significant SDS score reductions with adjunctive this compound, emphasizing the need to pre-specify functional endpoints in trial protocols .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between open-label studies (OLS) and RCTs in this compound research?
Meta-analyses comparing OLS and RCTs reveal that OLS tend to overestimate effect sizes due to unblinded designs and placebo effects. To address this, researchers should employ sensitivity analyses, exclude trials with high attrition rates (>30%), and prioritize RCTs with active comparators. For example, a 2013 meta-analysis found that OLS overpredicted MDD remission rates by 15% compared to RCTs .
Q. What methodological strategies mitigate heterogeneity in meta-analyses comparing this compound with other atypical antipsychotics?
- Use random-effects models to account for between-study variance.
- Stratify analyses by diagnosis (e.g., schizophrenia vs. bipolar disorder) and dosing regimens.
- Apply the GRADE framework to evaluate evidence quality, as many trials exhibit high risk of bias (e.g., industry sponsorship, incomplete outcome data). A Cochrane review highlighted "very low quality" evidence for this compound’s superiority in quality of life over quetiapine due to inconsistent reporting .
Q. How can polymorphism-related formulation challenges be addressed in this compound preclinical studies?
this compound’s bioavailability is influenced by crystalline polymorphism. X-ray diffraction (XRD) studies are critical to identify stable polymorphic forms (e.g., Form III). Experimental designs should include solubility assays under physiological pH conditions and dissolution testing aligned with FDA guidance. Patent disputes highlight the importance of rigorous polymorph characterization to avoid intellectual property conflicts .
Q. What ethical and operational considerations are critical when designing RCTs for this compound in pediatric populations?
- Participant selection : Use stratified randomization by age and metabolic genotype (CYP2D6 status).
- Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review EPS and metabolic adverse events.
- Informed consent : Develop age-appropriate assent forms and ensure caregiver education on off-label use risks, as highlighted in FDA prescribing guidelines .
Q. How do post hoc analyses influence the interpretation of this compound’s long-term efficacy and safety?
Post hoc analyses, while hypothesis-generating, risk Type I errors due to multiple comparisons. Researchers should predefine endpoints in statistical analysis plans (SAPs) and use Bonferroni corrections. For example, a pooled analysis of three RCTs found adjunctive this compound improved SDS scores, but these findings require validation in prospectively designed trials .
Q. Methodological Recommendations
- For preclinical studies : Include XRD and differential scanning calorimetry (DSC) to characterize polymorphic stability .
- For clinical trials : Use adaptive designs to adjust sample sizes based on interim analyses of primary endpoints .
- For meta-analyses : Adhere to PRISMA guidelines and register protocols in PROSPERO to reduce reporting bias .
Properties
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046083 | |
Record name | Aripiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aripiprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
139.0-139.5 °C | |
Record name | ARIPIPRAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |
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Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |
Record name | SID49666418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aripiprazole | |
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Mechanism of Action |
The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |
Record name | Aripiprazole | |
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Color/Form |
Colorless, flake crystals from ethanol | |
CAS No. |
129722-12-9, 851220-85-4 | |
Record name | Aripiprazole | |
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Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |
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Record name | ARIPIPRAZOLE | |
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Record name | Aripiprazole | |
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Melting Point |
137-140 | |
Record name | Aripiprazole | |
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URL | https://www.drugbank.ca/drugs/DB01238 | |
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Retrosynthesis Analysis
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